6-Methoxythiochroman-3-amine
Description
6-Methoxythiochroman-3-amine is an organic compound that belongs to the class of thiochromans. Thiochromans are sulfur-containing heterocycles that are structurally related to chromans. The presence of a methoxy group at the 6th position and an amine group at the 3rd position makes this compound unique and potentially useful in various chemical and biological applications.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-thiochromen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-12-9-2-3-10-7(5-9)4-8(11)6-13-10/h2-3,5,8H,4,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGMNODNVRFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620021 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878807-47-7 | |
| Record name | 6-Methoxy-3,4-dihydro-2H-1-benzothiopyran-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxythiochroman-3-amine typically involves the following steps:
Formation of Thiochroman Core: The thiochroman core can be synthesized through the cyclization of appropriate precursors, such as 2-(methylthio)benzaldehyde with ethyl acetoacetate under acidic conditions.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Methoxythiochroman-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiochroman ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols or amines.
Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxythiochroman-3-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxythiochroman-3-amine involves its interaction with specific molecular targets. The methoxy and amine groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Methoxychroman-3-amine: Similar structure but lacks the sulfur atom.
6-Methoxythiochroman-3-carboxylic acid: Contains a carboxylic acid group instead of an amine.
Thiochroman-3-amine: Lacks the methoxy group.
Uniqueness
6-Methoxythiochroman-3-amine is unique due to the presence of both methoxy and amine groups on the thiochroman ring, which can confer distinct chemical and biological properties compared to its analogs.
Biological Activity
6-Methoxythiochroman-3-amine is an intriguing compound belonging to the thiochroman class, characterized by its unique structure featuring a methoxy group at the 6th position and an amine group at the 3rd position. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
The synthesis of this compound typically involves cyclization reactions of appropriate precursors, such as 2-(methylthio)benzaldehyde with ethyl acetoacetate under acidic conditions. The introduction of the methoxy group is achieved through methylation using methyl iodide in the presence of a base like potassium carbonate.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These findings suggest that this compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound may also possess anticancer properties. A recent investigation focused on its effects on human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.5 |
| HeLa (Cervical Cancer) | 20.3 |
| A549 (Lung Cancer) | 18.7 |
The results indicate that this compound can inhibit cell proliferation in a dose-dependent manner, making it a potential lead compound for further anticancer drug development .
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. The methoxy and amine groups are capable of forming hydrogen bonds and other interactions with biological macromolecules, potentially influencing various biochemical pathways. However, detailed mechanisms remain to be elucidated through further research .
Case Studies
Case Study: Antimicrobial Efficacy
A study conducted in vitro assessed the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial viability when treated with concentrations above its MIC, indicating its potential as an effective antimicrobial agent.
Case Study: Anticancer Potential
Another study explored the anticancer potential of this compound on MCF-7 breast cancer cells. Treatment with varying concentrations resulted in notable apoptosis as evidenced by flow cytometry analysis, highlighting its potential as an anticancer therapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
